

SW2_152F: A Deep Dive into its Binding Affinity and Selectivity Profile

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Compound of Interest

Compound Name: SW2_152F

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SW2_152F has emerged as a potent and selective inhibitor of the chromobox 2 chromodomain (CBX2 ChD), a key component of the Polycomb repressive complex 1 (PRC1). This technical guide provides a comprehensive overview of its binding characteristics, selectivity against related proteins, and the experimental methodologies used for its characterization. Understanding these parameters is crucial for its application in cancer research, particularly in the context of advanced prostate cancer.

Quantitative Binding Affinity and Selectivity

SW2_152F demonstrates a high affinity for the CBX2 chromodomain with a dissociation constant (Kd) of 80 nM.^{[1][2][3][4]} Its selectivity is a key feature, exhibiting a 24- to 1000-fold greater affinity for CBX2 over other CBX paralogs in vitro.^{[1][2][3][4]} This selectivity is critical for minimizing off-target effects and for precisely probing the function of CBX2.

Parameter	Value	Target
Dissociation Constant (Kd)	80 nM	CBX2 Chromodomain (ChD)
Selectivity	24-1000 fold	Over other CBX paralogs
IC50	1.08 µM	CBX2 (in competitive FP assay)
Ki	89 nM	CBX2 (calculated from IC50)

Cellular Activity and Permeability

SW2_152F is cell-permeable and effectively engages its target within the cellular environment.^{[1][3]} The chloroalkane penetration assay (CAPA) revealed a half-maximal cell penetration value (CP50) of $6.2 \pm 1.0 \mu\text{M}$, indicating improved permeability compared to earlier-generation inhibitors like SW2_110A-CA.^[1] In cellular assays, **SW2_152F** has been shown to selectively inhibit the binding of CBX2 to chromatin.^[1]

Parameter	Value	Assay
Half-maximal Cell Penetration (CP50)	$6.2 \pm 1.0 \mu\text{M}$	ChloroAlkane Penetration Assay (CAPA)

Experimental Protocols

The characterization of **SW2_152F** involved a series of robust biochemical and cellular assays to determine its binding affinity, selectivity, and cellular activity.

Discovery through DNA Encoded Libraries (DELs)

SW2_152F was identified from selections of focused DNA encoded libraries (DELs).^{[1][3]} This high-throughput screening technique allows for the rapid exploration of vast chemical space to identify ligands with high affinity and selectivity for a protein target.

Competitive Fluorescence Polarization (FP) Assay

To confirm the binding affinity and determine the IC₅₀ value, a competitive fluorescence polarization assay was employed. This assay measures the displacement of a fluorescently labeled version of **SW2_152F** (**SW2_152F_FL**) from the CBX2 chromodomain by unlabeled **SW2_152F**. The resulting IC₅₀ of $1.08 \mu\text{M}$ was used to calculate a K_i of 89 nM.^[1]

Thermal Shift Analysis

The binding of **SW2_152F** to the CBX2 chromodomain was further validated using a thermal shift assay. This method measures the change in the thermal stability of a protein upon ligand binding. The assay yielded a K_d of 110 nM, which is consistent with the values obtained from other methods.^[1]

ChloroAlkane Penetration Assay (CAPA)

Cell permeability of **SW2_152F** was quantified using the CAPA assay.^[1] This method utilizes a HeLa cell line stably expressing HaloTag protein. Cells are first treated with a chloroalkane-conjugated version of **SW2_152F** (**SW2_152F-CA**). The extent to which **SW2_152F-CA** penetrates the cell and covalently binds to the HaloTag protein is then measured by a subsequent incubation with a fluorescent chloroalkane probe.

Chemoprecipitation

To demonstrate target engagement in a cellular context, a biotinylated derivative of **SW2_152F** (**SW2_152F-B**) was used in chemoprecipitation experiments with HEK293T nuclear lysates.^[1] The results showed a robust enrichment of CBX2 and its interaction partner RING1B, a subunit of the PRC1 complex, confirming that **SW2_152F** binds to the full-length CBX2 within its native complex.^[1]

Sequential Salt Extraction (SSE)

The ability of **SW2_152F** to disrupt the interaction of CBX2 with chromatin was assessed using a sequential salt extraction assay.^[1] This technique involves the stepwise elution of chromatin-bound proteins with increasing salt concentrations. Treatment with **SW2_152F** led to the elution of CBX2 at lower salt concentrations, indicating a weakened association with chromatin.^[1]

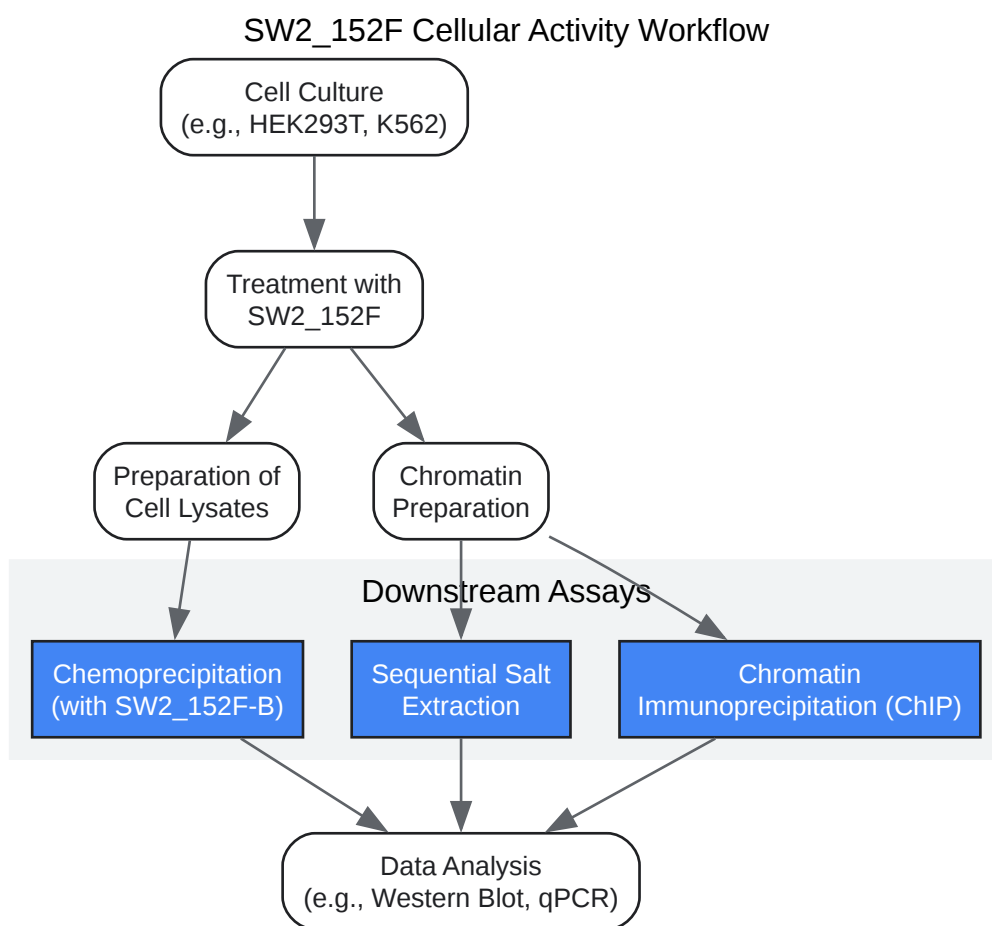
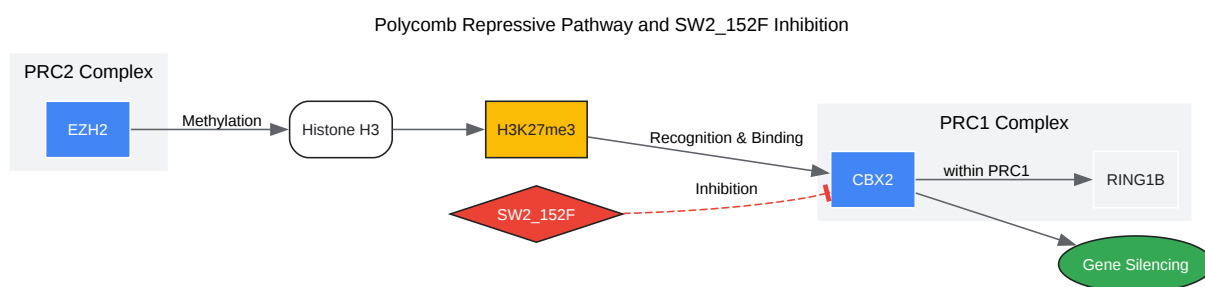
Chromatin Immunoprecipitation (ChIP)

Chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) was used to investigate the effect of **SW2_152F** on the localization of CBX2 at specific genomic regions.^[1] Treatment of K562 cells with 10 μ M **SW2_152F** resulted in a significant reduction of CBX2 binding at its target gene loci, without affecting the binding of another paralog, CBX8, at the same concentration.^[1]

Signaling Pathway and Mechanism of Action

SW2_152F exerts its effects by interfering with the Polycomb repressive pathway. The Polycomb Repressive Complex 2 (PRC2) first catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).^{[1][3]} This histone mark is then recognized and bound by the chromodomain of the CBX2 subunit of the canonical Polycomb Repressive Complex 1 (PRC1).

[1][3] This interaction is crucial for the recruitment of PRC1 to chromatin, leading to gene silencing. **SW2_152F**, by selectively binding to the CBX2 chromodomain, prevents the recognition of the H3K27me3 mark, thereby inhibiting the repressive function of the PRC1 complex. This disruption of gene silencing has been shown to block the neuroendocrine differentiation of prostate cancer cells.[1][3]



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